2-(Hydroxymethyl)-1H-indole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-1H-indole-6-carbonitrile is an organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a hydroxymethyl group at the second position and a carbonitrile group at the sixth position of the indole ring, making it a unique and versatile molecule in synthetic organic chemistry.
Mechanism of Action
Target of Action
It is known that indole derivatives can interact with various biological targets, including enzymes and receptors
Mode of Action
The exact mode of action of 2-(Hydroxymethyl)-1H-indole-6-carbonitrile is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation . The hydroxymethyl and carbonitrile groups may also play a role in its interaction with biological targets.
Biochemical Pathways
Indole derivatives can influence various biochemical pathways depending on their specific targets
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as molecular size, polarity, and the presence of functional groups can influence these properties . These factors can affect the compound’s bioavailability, which is crucial for its efficacy.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1H-indole-6-carbonitrile typically involves the reaction of indole derivatives with appropriate reagents. One common method includes the reaction of 2-(hydroxymethyl)indole with cyanogen bromide under basic conditions to introduce the carbonitrile group at the sixth position . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired product from suitable starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
2-(Hydroxymethyl)-1H-indole-6-carbonitrile has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-1H-indole-3-carbonitrile
- 2-(Hydroxymethyl)-1H-indole-5-carbonitrile
- 2-(Hydroxymethyl)-1H-indole-7-carbonitrile
Uniqueness
2-(Hydroxymethyl)-1H-indole-6-carbonitrile is unique due to the specific positioning of the hydroxymethyl and carbonitrile groups on the indole ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(hydroxymethyl)-1H-indole-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-5-7-1-2-8-4-9(6-13)12-10(8)3-7/h1-4,12-13H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEFKSYRAATNAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.